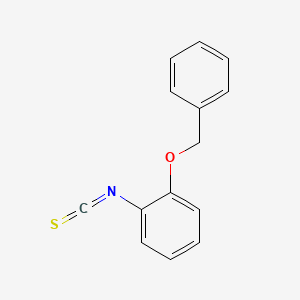

1-(Benzyloxy)-2-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

CAS No. |

914638-41-8 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

1-isothiocyanato-2-phenylmethoxybenzene |

InChI |

InChI=1S/C14H11NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-9H,10H2 |

InChI Key |

CUBKADTWNGWBCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 2 Isothiocyanatobenzene

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing 1-(benzyloxy)-2-isothiocyanatobenzene is the preparation of its immediate precursor, 2-(benzyloxy)aniline. This process involves the strategic introduction of the benzyloxy group and ensuring the correct ortho-relationship between the oxygen and nitrogen substituents on the benzene (B151609) ring.

Synthesis of 2-Aminophenol (B121084) Derivatives and Benzyloxy Functionalization

The primary starting material for the precursor is typically a 2-aminophenol derivative. The benzyloxy group (-OCH₂Ph) is introduced onto the phenolic oxygen, a process known as benzylation.

A common and direct method is the Williamson ether synthesis, where 2-aminophenol is treated with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The base (e.g., potassium carbonate) deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, attacking the benzyl halide to form the ether linkage.

An alternative strategy involves the reduction of a nitrophenol derivative. For instance, 2-nitrophenol (B165410) can be benzylated to form 1-(benzyloxy)-2-nitrobenzene (B16606). The nitro group is subsequently reduced to an amine to yield 2-(benzyloxy)aniline. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin and concentrated hydrochloric acid. chemistrystudent.com The use of acidic conditions for the reduction requires a final basic workup to deprotonate the resulting anilinium salt and isolate the neutral amine. chemistrystudent.com

Table 1: Selected Synthetic Routes to 2-(Benzyloxy)aniline To view the data, scroll horizontally.

| Starting Material | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| 2-Aminophenol | Benzyl bromide, Potassium carbonate | Williamson Ether Synthesis | Direct benzylation of the hydroxyl group. |

| 2-Nitrophenol | Benzyl chloride, Base; then H₂/Pd/C or Sn/HCl | Benzylation followed by Nitro Reduction | Two-step process; reduction of the nitro group is a standard transformation. chemistrystudent.com |

| Benzyloxybenzene | Nitrating agent (e.g., HNO₃/H₂SO₄); then Reducing agent | Nitration followed by Nitro Reduction | Nitration produces a mixture of ortho and para isomers, requiring separation. |

Establishment of Ortho-Substitution Patterns

The critical 1,2-disubstitution (ortho) pattern of this compound is determined by the choice of the initial precursor. The use of starting materials where the functional groups are already in an ortho configuration, such as 2-aminophenol or 2-nitrophenol, inherently establishes this arrangement. rsc.orggoogle.com

When starting from a monosubstituted benzene like benzyloxybenzene, electrophilic aromatic substitution, such as nitration, must be employed. The benzyloxy group is an ortho-, para-directing group, meaning that nitration will yield a mixture of 1-(benzyloxy)-2-nitrobenzene (the ortho product) and 1-(benzyloxy)-4-nitrobenzene (the para product). The separation of these isomers is a crucial step to isolate the desired ortho precursor before its reduction to 2-(benzyloxy)aniline.

More advanced strategies for creating ortho-substituted patterns involve the use of bicyclic scaffolds which, upon ring-opening or functionalization, yield the desired substitution. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes have been explored as bioisosteres for ortho-substituted benzenes, and synthetic methods developed for these systems showcase sophisticated ways to control ortho-relationships. beilstein-journals.orgnih.govnih.gov While not the most common route for this specific target, these methods represent the cutting edge of controlling aromatic substitution patterns.

Isothiocyanate Formation Mechanisms and Reagents

The conversion of the primary amino group of 2-(benzyloxy)aniline into an isothiocyanate (-N=C=S) is the final key transformation. This can be achieved through several thiocarbonylation methods, ranging from traditional, highly reactive reagents to milder, more environmentally friendly protocols.

Thiophosgene-Mediated Isothiocyanate Generation

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classic and highly effective method for synthesizing isothiocyanates. nih.govcbijournal.com The reaction is typically performed in a biphasic system, for example, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. rsc.org The amine attacks the electrophilic carbon of thiophosgene, leading to the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Despite its efficiency, thiophosgene is extremely toxic and hazardous, which has driven the development of numerous alternative reagents. nih.gov

Alternative Thiocarbonylation Reagents and Protocols

A widely used alternative to thiophosgene involves a two-step process where the amine first reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or sodium hydroxide) to form a dithiocarbamate (B8719985) salt in situ. researchgate.netresearchgate.netchemrxiv.org This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.govchemrxiv.org

A variety of desulfurizing agents have been developed, each with its own advantages:

Triphosgene: A solid and therefore safer-to-handle alternative to phosgene, it is highly effective for converting dithiocarbamates to isothiocyanates. nih.govresearchgate.net

Tosyl Chloride: An effective reagent that works under mild conditions. kiku.dk

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers the advantage of producing gaseous byproducts (CO₂, COS) and volatile tert-butanol, simplifying purification. kiku.dk

Phenyl Chlorothionoformate: Reacts with amines, often in a two-step process, to give high yields of isothiocyanates, including for electron-deficient amines. organic-chemistry.org

Elemental Sulfur: Isocyanides can be converted to isothiocyanates using elemental sulfur, often with a catalyst, providing a greener alternative to carbon disulfide or thiophosgene. digitellinc.comnih.govmdpi.com

Table 2: Comparison of Selected Thiocarbonylation Reagents for Amine to Isothiocyanate Conversion To view the data, scroll horizontally.

| Reagent(s) | General Method | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Thiophosgene (CSCl₂) | Direct reaction with amine. | High efficiency, broad scope. | Extremely toxic and hazardous. | nih.govcbijournal.comrsc.org |

| CS₂ + Desulfurizing Agent (e.g., Triphosgene, TsCl, Boc₂O) | Formation of dithiocarbamate salt, followed by decomposition. | Avoids use of thiophosgene, often milder conditions. | Two-step process, may require specific reagents for less reactive amines. | researchgate.netchemrxiv.orgkiku.dk |

| Phenyl Chlorothionoformate | One-pot or two-step reaction with amine and base. | Versatile, works well for electron-deficient amines. | The one-pot process may not be suitable for all substrates. | organic-chemistry.org |

| Elemental Sulfur | Reaction with isocyanide precursor (not amine). | Uses an inexpensive, low-toxicity sulfur source. | Requires synthesis of the isocyanide precursor first. | digitellinc.comnih.govmdpi.com |

Green Chemistry Approaches in Isothiocyanate Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally benign methods for isothiocyanate synthesis. These approaches focus on reducing waste, avoiding toxic reagents, and using greener solvents.

Key green strategies include:

Water as a Solvent: A method using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent for dithiocarbamates has been developed to work efficiently in water, a green solvent. rsc.org This protocol tolerates a wide range of functional groups and can be scaled up without requiring column chromatography. rsc.org

Elemental Sulfur: The use of elemental sulfur, a readily available and low-toxicity byproduct of the petroleum industry, is a cornerstone of green isothiocyanate synthesis. digitellinc.comnih.gov Methods involving the catalytic sulfurization of isocyanides with elemental sulfur minimize toxic reagents and waste. digitellinc.commdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. researchgate.net This technique can be applied to the decomposition of dithiocarbamates, reducing energy consumption and the need for harsh conditions. researchgate.netresearchgate.net

Table 3: Green Chemistry Strategies for Isothiocyanate Synthesis To view the data, scroll horizontally.

| Method/Reagent | Key Feature | Solvent | Advantages | Citations |

|---|---|---|---|---|

| Na₂S₂O₈ | Desulfurization of dithiocarbamate. | Water | Uses a green solvent, good functional group tolerance, practical purification. | rsc.org |

| Elemental Sulfur + Catalyst | Sulfurization of isocyanides. | Green solvents (e.g., Cyrene™) | Avoids toxic CS₂ and thiophosgene; uses an abundant sulfur source. | digitellinc.comnih.govrsc.org |

| Microwave Irradiation | Energy source for reaction. | Various | Rapid reaction times, reduced energy consumption, often higher yields. | researchgate.netresearchgate.net |

Table of Mentioned Compounds

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of reagent, solvent, temperature, reaction time, and the nature of the base employed.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Variation | Effect on Yield and Purity |

| Thiocarbonylating Agent | Thiophosgene, 1,1'-Thiocarbonyldiimidazole (TCDI), Carbon Disulfide/Desulfurizing Agent | Thiophosgene often provides high yields but is highly toxic. nih.govnih.gov TCDI is a safer alternative that can also give good yields. nih.govrsc.org The carbon disulfide method's efficiency depends on the chosen desulfurizing agent. nih.gov |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water (in biphasic systems) | DCM is commonly used for reactions with thiophosgene and TCDI. nih.govrsc.org THF is also a suitable solvent for TCDI reactions. nih.gov The choice of solvent can influence reaction rates and ease of work-up. |

| Base | Triethylamine (Et3N), N,N-Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO3), Potassium Carbonate (K2CO3) | An organic base like triethylamine is often used to scavenge the HCl produced in thiophosgene reactions. nih.gov For TCDI reactions, a base may not always be necessary, but can be used to accelerate the reaction. In biphasic systems with thiophosgene, an inorganic base like sodium bicarbonate is used. nih.gov |

| Temperature | 0 °C to Room Temperature to Reflux | Reactions with thiophosgene are often initiated at 0 °C and then allowed to warm to room temperature. nih.gov TCDI reactions are typically run at room temperature. rsc.org Microwave irradiation has been shown to accelerate the formation of some isothiocyanates. nih.gov |

| Stoichiometry | Molar ratio of amine to reagent | A slight excess of the thiocarbonylating agent (e.g., 1.1 to 1.2 equivalents) is generally used to ensure complete conversion of the starting amine. nih.govrsc.org |

| Reaction Time | 1 hour to several hours | Reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting amine. researchgate.net |

Detailed research findings on analogous aromatic isothiocyanates suggest that for electron-rich anilines, such as 2-(benzyloxy)aniline, milder reaction conditions are often sufficient. The optimization process should focus on minimizing side reactions and simplifying the purification process. For instance, using TCDI might be preferable not only for safety reasons but also to avoid the harsh acidic conditions that can arise with thiophosgene, which could potentially cleave the benzyl ether protecting group. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing various isothiocyanates, often leading to higher yields in shorter reaction times. nih.govmdpi.com

Isolation and Purification Techniques for this compound

Following the completion of the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

The typical work-up procedure for reactions involving thiophosgene or TCDI involves quenching the reaction mixture, often with water, followed by extraction of the product into a suitable organic solvent like dichloromethane or ethyl acetate. rsc.org The organic layers are then combined, washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. rsc.org

Table 2: Purification Techniques for this compound

| Technique | Description | Expected Outcome |

| Column Chromatography | The crude product is passed through a silica (B1680970) gel column using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.orggre.ac.uk The polarity of the eluent is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials. | This is a highly effective method for removing both polar and non-polar impurities, yielding a product of high purity. gre.ac.uk |

| Recrystallization | If the crude product is a solid, it can be dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. google.com | This technique can yield a highly pure crystalline solid, provided a suitable solvent system is identified. |

| Distillation | For liquid isothiocyanates, vacuum distillation can be used for purification. nih.gov | This method is effective for separating compounds with different boiling points but may not be suitable if the product is thermally labile. |

For this compound, which is expected to be a relatively non-polar compound, flash column chromatography on silica gel is a standard and effective purification method. gre.ac.uk The progress of the purification can be monitored by thin-layer chromatography. researchgate.net If the purified compound is a solid, recrystallization from an appropriate solvent system can be employed as a final purification step to obtain a product of very high purity. google.com The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Reactivity and Transformation Pathways of 1 Benzyloxy 2 Isothiocyanatobenzene

Nucleophilic Addition Reactions to the Isothiocyanate Group

The isothiocyanate moiety (–N=C=S) in 1-(benzyloxy)-2-isothiocyanatobenzene is characterized by an electrophilic carbon atom, making it highly susceptible to attack by various nucleophiles. organic-chemistry.org This reactivity is the foundation for numerous synthetic transformations, leading to the formation of diverse molecular architectures. The electron-withdrawing nature of the adjacent acyl group can further enhance the reactivity of the isothiocyanate group. arkat-usa.org

Aminolysis and Formation of Substituted Thioureas

The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily yields N,N'-substituted thiourea (B124793) derivatives. This is a robust and widely utilized transformation in organic synthesis. organic-chemistry.organalis.com.my The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. This addition forms a zwitterionic intermediate which rapidly rearranges via proton transfer to yield the stable thiourea product.

This reaction is generally high-yielding and can be performed under mild conditions. analis.com.my The choice of amine dictates the substitution pattern of the resulting thiourea, allowing for the synthesis of a wide array of derivatives with tailored properties. These thiourea derivatives are often stable, crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Representative Aminolysis Reactions of Aryl Isothiocyanates

| Amine Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amine | N-alkyl, N'-(2-benzyloxyphenyl)thiourea | Aqueous medium, room temp. | organic-chemistry.org |

| Primary Aromatic Amine | N-aryl, N'-(2-benzyloxyphenyl)thiourea | Refluxing ethanol | nih.gov |

Alcoholysis and Thiolysis for Thiocarbamate and Dithiocarbamate (B8719985) Synthesis

In a manner analogous to aminolysis, alcohols and thiols can act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group. The reaction with alcohols, termed alcoholysis, results in the formation of thiocarbamates (also known as thiourethanes). Thiolysis, the reaction with thiols, yields dithiocarbamates.

These reactions typically require more forcing conditions or the presence of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity. The resulting thiocarbamates and dithiocarbamates are valuable synthetic intermediates. For instance, dithiocarbamate salts, formed from primary amines and carbon disulfide, are common precursors in the synthesis of isothiocyanates themselves, highlighting the reversible nature of this chemistry under certain conditions. cbijournal.comacs.org

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The cumulative double bonds within the isothiocyanate group enable it to participate in cycloaddition reactions. One of the most common types is the [3+2] cycloaddition. nih.gov In these reactions, the isothiocyanate can react with 1,3-dipoles. For example, the reaction of an aryl isothiocyanate with an azomethine ylide can generate five-membered heterocyclic rings containing nitrogen and sulfur.

The mechanism involves a concerted or stepwise process where the π-systems of the isothiocyanate and the dipole interact to form a new ring. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both reactants. This pathway offers a direct route to complex heterocyclic scaffolds that would be challenging to assemble through other methods. rsc.org

Intramolecular Cyclization Reactions and Heterocycle Formation

The ortho-positioning of the benzyloxy group relative to the isothiocyanate functionality in this compound is critical for facilitating intramolecular cyclization reactions. These reactions provide efficient pathways for the construction of fused heterocyclic systems. sci-hub.se

Synthesis of Sulfur-Containing Heterocycles

Following a nucleophilic addition to the isothiocyanate group (e.g., aminolysis to form a thiourea), the sulfur atom of the newly formed thiourea can act as an intramolecular nucleophile. In tandem reactions, this sulfur atom can attack an electrophilic center within the molecule to form a ring. sci-hub.se

For instance, in related systems, a tandem addition-cyclization process has been described where a thiourea intermediate, formed from a 2-alkynylbenzenamine and an isothiocyanate, undergoes regioselective nucleophilic attack by the sulfur atom onto the activated alkyne. sci-hub.se This results in the formation of a 2,4-dihydro-1H-benzo[d] organic-chemistry.orgchemrxiv.orgthiazine. A similar strategy could be envisioned for this compound, where activation or modification of the benzyloxy group could precede an intramolecular attack by the sulfur atom, leading to the formation of benzothiazine or related sulfur-containing heterocycles. nih.govorganic-chemistry.org

Table 2: Potential Sulfur-Containing Heterocycles via Intramolecular Cyclization

| Intermediate | Cyclization Trigger | Resulting Heterocycle |

|---|---|---|

| N-(2-benzyloxyphenyl)thiourea | Acid-catalyzed debenzylation and cyclization | Benzothiazine derivative |

Formation of Nitrogen-Containing Heterocycles

Intramolecular cyclization can also lead to the formation of nitrogen-containing heterocycles. mdpi.comnih.gov In these pathways, a nitrogen atom from the isothiocyanate or a derived functional group acts as the nucleophile. For example, radical cyclization is a powerful method for forming such rings. beilstein-journals.org In a hypothetical pathway involving this compound, a radical could be generated on the benzylic position, which could then be trapped by the nitrogen or sulfur atom of the isothiocyanate group, although such a pathway is speculative.

A more common approach involves the transformation of the isothiocyanate into a different functional group that is better suited for cyclization. For example, conversion to a carbodiimide followed by intramolecular attack from a nucleophile on the ortho substituent could lead to quinazoline-type structures. The synthesis of fused polycyclic nitrogen heterocycles is a significant area of research due to their prevalence in biologically active molecules. nih.govorganic-chemistry.org

Benzoxazole (B165842) and Benzothiazole (B30560) Ring System Construction

This compound is a valuable precursor for the synthesis of heterocyclic ring systems, particularly benzoxazoles and benzothiazoles. The isothiocyanate functional group (-N=C=S) provides a key electrophilic carbon atom that is susceptible to attack by nucleophiles, initiating cyclization reactions to form these important bicyclic structures.

The synthesis of benzoxazoles from this compound typically involves an intramolecular cyclization reaction triggered by an oxygen nucleophile. While direct cyclization involving the benzyloxy group is not the common pathway, the isothiocyanate can react with a neighboring hydroxyl group introduced through other synthetic steps. More broadly, the synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various reagents like aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgnih.govnih.govmdpi.com Catalysts such as Brønsted acids or ionic liquids can facilitate these reactions. nih.gov

The construction of the benzothiazole ring system from this compound proceeds through the reaction of the isothiocyanate group with a sulfur nucleophile. A common method involves the reaction of 2-aminothiophenols with various electrophiles. organic-chemistry.orgekb.egijper.org For instance, the condensation of a 2-aminothiophenol (B119425) with an aldehyde or a β-diketone can lead to the formation of the benzothiazole ring. organic-chemistry.orgekb.eg The reaction of acyl isothiocyanates with 2-aminothiophenol is a known route to benzothiazole derivatives. arkat-usa.org The benzyloxy group in this compound can be envisioned to be converted to a thiol, which could then undergo intramolecular cyclization.

The general reactivity of isothiocyanates allows for a variety of cyclization strategies to form five-membered heterocyclic rings. arkat-usa.orgacs.org The specific conditions and reactants determine the final heterocyclic product.

| Heterocycle | General Precursors | Typical Reaction Conditions |

| Benzoxazole | 2-Aminophenols and Aldehydes/Carboxylic Acids | Acid or base catalysis, often with heating organic-chemistry.orgnih.gov |

| Benzothiazole | 2-Aminothiophenols and Aldehydes/β-Diketones | Acid catalysis, sometimes under solvent-free conditions organic-chemistry.orgekb.eggoogle.com |

Palladium-Catalyzed Cross-Coupling Reactions and Derivative Functionalization

The aromatic ring of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the extensive functionalization of the molecule, leading to a wide array of derivatives.

To participate in cross-coupling reactions, the aromatic ring typically needs to be substituted with a halide (e.g., Br, I) or a triflate group. For example, a bromo-substituted precursor to this compound could undergo Suzuki, Heck, or Sonogashira coupling reactions. The isothiocyanate group itself can be reactive under certain conditions, but it is often tolerated in these cross-coupling reactions, allowing for further modification after the carbon skeleton has been assembled.

The functionalized derivatives obtained from these reactions can serve as intermediates for more complex molecules. The ability to introduce a variety of substituents onto the aromatic ring opens up possibilities for tuning the electronic and steric properties of the final products.

Debenzylation and Post-Synthetic Modification Strategies

The benzyloxy group in this compound often serves as a protecting group for a phenolic hydroxyl group. Its removal, or debenzylation, is a crucial step in many synthetic sequences, unmasking the phenol (B47542) for further reactions or to yield the final target molecule.

Catalytic hydrogenation is a common and efficient method for debenzylation. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. The process involves the cleavage of the benzyl-oxygen bond to yield the corresponding phenol and toluene as a byproduct.

This method is generally clean and provides high yields. However, the conditions for catalytic hydrogenation can also reduce the isothiocyanate group. Therefore, careful control of the reaction conditions or the use of alternative catalysts may be necessary to selectively debenzylate the compound while preserving the isothiocyanate functionality.

| Reaction | Catalyst | Reagents | Product |

| Debenzylation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Phenol |

In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule, alternative methods for debenzylation can be employed. Strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), can be used to cleave the benzyl (B1604629) ether. Lewis acids like boron tribromide (BBr₃) are also effective for this purpose.

Mechanistic Investigations of Reactions Involving 1 Benzyloxy 2 Isothiocyanatobenzene

Elucidation of Reaction Pathways and Transition States

A primary focus would be on the versatile reactivity of the isothiocyanate group (-N=C=S), which can undergo nucleophilic attack at the central carbon atom. The reaction pathway would be highly dependent on the nature of the attacking nucleophile and the reaction conditions. For instance, in reactions with amines, the pathway would lead to the formation of thioureas, while reactions with alcohols would yield thiocarbamates.

A critical aspect of elucidating these pathways is the identification and characterization of transition states. These high-energy structures determine the rate of each elementary step. For reactions involving 1-(Benzyloxy)-2-isothiocyanatobenzene, the geometry and energy of the transition states would be influenced by the steric hindrance of the adjacent benzyloxy group. This could lead to regioselectivity or stereoselectivity in certain reactions. Computational chemistry is a powerful tool for modeling these transition states and predicting the most likely reaction pathways. evitachem.com

Kinetic Studies of Isothiocyanate Reactivity

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for providing evidence for a proposed reaction mechanism. For this compound, kinetic experiments would involve monitoring the concentration of the reactant or product over time under various conditions.

Key parameters that would be investigated include:

Rate Law: Determining the dependence of the reaction rate on the concentration of the reactants provides insight into the molecularity of the rate-determining step.

Activation Parameters: By studying the effect of temperature on the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These values provide information about the energy barrier of the reaction and the degree of order in the transition state.

While specific kinetic data for this compound is not published, a hypothetical kinetic study of its reaction with a primary amine could be designed. The reaction would be monitored using techniques like UV-Vis spectroscopy or HPLC, and the data would be used to determine the rate constant at different temperatures.

Hypothetical Activation Parameters for the Reaction of this compound with a Primary Amine

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 50 - 70 kJ/mol | Indicates the minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 47 - 67 kJ/mol | Represents the change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -80 to -120 J/mol·K | A negative value would suggest a more ordered transition state, consistent with two molecules coming together. |

Note: The values in this table are hypothetical and are included for illustrative purposes to show what a kinetic study might reveal. Actual values would need to be determined experimentally.

Spectroscopic Analysis of Reaction Intermediates

The direct observation of reaction intermediates is a powerful method for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to detect and characterize these transient species. In the context of reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be invaluable.

For example, in a cyclization reaction, it might be possible to detect a cyclic intermediate under specific conditions, such as at low temperatures to slow down the reaction rate. Advanced techniques like stopped-flow spectroscopy or flash photolysis coupled with spectroscopic detection could also be used to study very short-lived intermediates. The characterization of an iron-nitrenoid intermediate using UV-vis and EPR spectroscopy in enzymatic reactions showcases the power of these methods in identifying transient species.

While there are no specific published spectroscopic studies on the reaction intermediates of this compound, the general approach would be to look for characteristic signals that differ from both the reactants and the final products. For instance, a change in the IR stretching frequency of the isothiocyanate group could indicate its transformation into a different functional group within an intermediate.

Computational Chemistry Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and understanding the reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a commonly used method to model chemical reactions and has been successfully applied to a wide range of organic reactions. evitachem.com

Computational studies can provide valuable information on:

Reaction Energetics: Calculation of the potential energy surface allows for the determination of the relative energies of reactants, products, intermediates, and transition states. This helps in identifying the most favorable reaction pathway.

Geometric Parameters: The geometries of all species along the reaction coordinate can be optimized, providing a three-dimensional picture of how the reaction proceeds.

Spectroscopic Properties: Computational methods can predict spectroscopic properties like NMR chemical shifts and IR frequencies, which can then be compared with experimental data to support the proposed structures of intermediates.

For this compound, DFT calculations could be used to model its reaction with various nucleophiles. Such studies could explore the effect of the benzyloxy group on the reactivity of the isothiocyanate and could help in designing new reactions with desired outcomes. The insights gained from computational studies on similar systems, such as the base-induced cyclization of benzyl (B1604629) alkynyl sulfides, demonstrate the utility of this approach in understanding complex reaction mechanisms.

Strategic Applications of 1 Benzyloxy 2 Isothiocyanatobenzene As a Building Block in Complex Molecular Synthesis

Utilization in the Synthesis of Heterocyclic Scaffolds for Research

The proximate arrangement of the benzyloxy and isothiocyanate groups in 1-(Benzyloxy)-2-isothiocyanatobenzene makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The isothiocyanate group can react with a diverse range of nucleophiles, and subsequent reactions involving the ortho-benzyloxy group can lead to the formation of five- or six-membered rings.

One of the primary applications of this building block is in the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives. For instance, the reaction of 2-aminophenols with isothiocyanates is a known method for preparing 2-aminobenzoxazoles. researchgate.net By analogy, the precursor to this compound, 2-(benzyloxy)aniline, can be reacted with various reagents to form intermediates that subsequently cyclize. More directly, the isothiocyanate itself can undergo intramolecular cyclization upon debenzylation to reveal the free phenol (B47542), which can then attack the isothiocyanate carbon. A more common strategy involves the reaction of 2-aminophenols with isothiocyanates to form thiourea (B124793) intermediates, which then undergo cyclodesulfurization to yield 2-aminobenzoxazoles. researchgate.netbeilstein-journals.org

Similarly, the synthesis of benzothiazoles can be achieved. The reaction of 2-aminothiophenols with isothiocyanates is a well-established route to 2-aminobenzothiazoles. While this would not directly use this compound, the isothiocyanate can react with other nucleophiles to form intermediates that are precursors to benzothiazoles. organic-chemistry.orgnih.govnih.gov

Furthermore, this compound is a valuable precursor for quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.comnih.govekb.eg The reaction of this compound with aminic nucleophiles can lead to thiourea intermediates. These intermediates, upon treatment with a suitable reagent, can undergo cyclization to form quinazoline or quinazolinone scaffolds. For example, the reaction with propargylamines can lead to thiazolo[2,3-b]quinazolines via a cascade bicyclization. rsc.org

| Heterocyclic Scaffold | General Synthetic Approach | Key Intermediates |

| Benzoxazoles | Intramolecular cyclization of a thiourea derived from 2-aminophenol (B121084) and an isothiocyanate. | o-Hydroxythiourea |

| Benzothiazoles | Reaction with 2-aminothiophenol (B119425) or cyclization of related thioamides. | o-Aminothiophenolate adducts |

| Quinazolines | Reaction with amines followed by cyclization. | N-(2-(benzyloxy)phenyl)thioureas |

Precursor for Advanced Organic Materials Research

The unique electronic properties of molecules containing both sulfur and nitrogen, coupled with the potential for extended conjugation in aromatic systems, make this compound an interesting candidate for the synthesis of advanced organic materials. The isothiocyanate group can participate in polymerization reactions or be converted into other functional groups suitable for material science applications.

For instance, isothiocyanates can react with diols or diamines to form polyurethanes and polyureas, respectively. wikipedia.org While isocyanates are more commonly used for this purpose, the reactivity of isothiocyanates offers an alternative pathway to sulfur-containing polymers with potentially unique optical and electronic properties. The benzyloxy group can be deprotected to a phenol, which can then be used as a site for further polymerization or as a handle to attach the molecule to a surface.

The synthesis of conjugated polymers containing benzoxazole or benzothiazole units is of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The heterocyclic scaffolds derived from this compound can be incorporated into polymer backbones to tune their electronic and photophysical properties.

Role in the Creation of Diverse Chemical Libraries for Screening

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and high-throughput screening. The reactivity of the isothiocyanate group with a wide range of nucleophiles makes this compound an excellent scaffold for combinatorial chemistry. nih.gov

By reacting this building block with a library of amines, alcohols, or thiols, a diverse set of thiourea, thiocarbamate, and dithiocarbamate (B8719985) derivatives can be readily synthesized. Each of these products can then be subjected to further diversification. For example, the benzyloxy group can be cleaved, and the resulting phenol can be alkylated or acylated with another library of reagents. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique molecules from a single starting material. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. nih.govmdpi.com

| Reactant Type | Product Class | Potential for Diversification |

| Amines | Thioureas | N-alkylation/arylation, debenzylation and O-functionalization |

| Alcohols | Thiocarbamates | Debenzylation and O-functionalization |

| Thiols | Dithiocarbamates | Debenzylation and O-functionalization |

Application in Methodologies for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

The isothiocyanate group is intrinsically linked to the formation of new carbon-sulfur and carbon-nitrogen bonds. The reaction of this compound with various nucleophiles serves as a direct method for establishing these crucial linkages.

Carbon-Nitrogen Bond Formation: The reaction of isothiocyanates with primary and secondary amines to form thioureas is a classic example of C-N bond formation. uri.edu This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea can be a stable final product or an intermediate for further transformations. Furthermore, isothiocyanates can react with other nitrogen nucleophiles, such as hydrazines and hydroxylamines, to generate a variety of N-heterocycles. rsc.org

Carbon-Sulfur Bond Formation: The electrophilic carbon of the isothiocyanate group is susceptible to attack by sulfur nucleophiles. For instance, reaction with thiols leads to the formation of dithiocarbamates, establishing a new C-S bond. acs.orgcore.ac.uk More complex transformations can also be envisioned. For example, transition metal-catalyzed reactions could potentially activate the C=S bond for cross-coupling reactions. While less common than for other functional groups, research into the catalytic functionalization of the C-S bond is an active area. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Benzyloxy 2 Isothiocyanatobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(Benzyloxy)-2-isothiocyanatobenzene. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons of the benzyloxy group and the isothiocyanate-substituted benzene (B151609) ring resonate at characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group typically appear as a singlet, while the aromatic protons show complex splitting patterns in the aromatic region of the spectrum, which can be resolved using high-field NMR instruments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the isothiocyanate group (-N=C=S) has a distinctive chemical shift. The carbon atoms of the two phenyl rings and the methylene bridge can be assigned based on their chemical environment and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | ~5.2 | Singlet, 2H (CH₂) |

| ¹H | ~7.0-7.5 | Multiplet, 9H (Aromatic) |

| ¹³C | ~71 | CH₂ |

| ¹³C | ~120-140 | Aromatic Carbons |

| ¹³C | ~155 | Aromatic Carbon attached to Oxygen |

| ¹³C | ~135 | Isothiocyanate Carbon (-NCS) |

Note: Exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a troponium ion, which is a common and intense peak in the mass spectra of benzyl-containing compounds. Other fragments would arise from the isothiocyanate-substituted phenyl ring.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₄H₁₁NOS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 241 | [C₁₄H₁₁NOS]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 91 | [C₇H₇]⁺ | Indicates the presence of a benzyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the most characteristic vibrational band is that of the isothiocyanate group (-N=C=S). This group exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 2000-2100 cm⁻¹. This band is a clear indicator of the presence of the isothiocyanate functionality.

Other significant absorptions in the IR spectrum include those for the C-O-C ether linkage and the aromatic C-H and C=C bonds. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2000-2100 | Asymmetric stretch | Isothiocyanate (-N=C=S) |

| ~3030-3100 | C-H stretch | Aromatic |

| ~1450-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Aryl Ether |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of its solid derivatives. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For a crystalline derivative of this compound, X-ray crystallography can provide highly accurate measurements of bond lengths, bond angles, and torsion angles. This information is crucial for understanding the conformation of the molecule in the solid state and for studying intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This level of structural detail is often essential for understanding the reactivity and biological activity of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A spot of the compound is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The retention factor (Rf) value of the compound is a characteristic property under a given set of conditions.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The time it takes for the compound to elute from the column is known as its retention time (Rt), which is highly reproducible. By using a detector, such as a UV-Vis spectrophotometer, a chromatogram is obtained, and the area of the peak corresponding to this compound can be used to determine its purity. Normal-phase or reverse-phase HPLC can be employed depending on the polarity of the compound and its derivatives.

Table 4: Representative Chromatographic Data for Purity Assessment

| Technique | Stationary Phase | Typical Mobile Phase | Parameter |

| TLC | Silica Gel | Hexane (B92381)/Ethyl Acetate | Retention Factor (Rf) |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water | Retention Time (Rt) |

Computational and Theoretical Studies of 1 Benzyloxy 2 Isothiocyanatobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(Benzyloxy)-2-isothiocyanatobenzene. Methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic parameters. nih.gov For benzene (B151609) and its derivatives, even more advanced workflows using quantum phase estimation (QPE) algorithms are being developed to handle complex electronic systems with high accuracy. rsc.orgarxiv.org

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For isothiocyanates, the reactivity is often centered on the electrophilic carbon atom of the -N=C=S group.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high negative potential around the oxygen and nitrogen atoms and the sulfur atom of the isothiocyanate group, with a positive potential around the central carbon of the -N=C=S moiety, indicating its susceptibility to nucleophilic attack. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: This table is illustrative and based on typical values for similar aromatic isothiocyanates.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking and Dynamics Simulations

While often used in drug discovery, molecular docking and dynamics simulations also serve as powerful research tools to understand intermolecular interactions in a non-biological context. Molecular docking could be used to study how this compound interacts with various surfaces or within host-guest systems. The simulations predict the preferred orientation and binding affinity of the molecule with a target structure, providing insights into the non-covalent forces at play, such as hydrogen bonding, van der Waals forces, and pi-stacking interactions.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. nih.gov For this compound, an MD simulation in a solvent like water or an organic solvent could reveal important information about its solvation structure and dynamics. nih.gov For instance, simulations can show how solvent molecules arrange around the solute and the stability of these arrangements. nih.gov MD simulations are also critical for studying the conformational flexibility of the molecule over time, complementing the static picture provided by conformational analysis. These simulations track the trajectories of atoms and can reveal the dynamic transitions between different conformational states. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). psu.eduresearchgate.netuit.no By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the characteristic asymmetric stretching of the isothiocyanate (-N=C=S) group, C-O-C stretches of the ether linkage, or aromatic C-H bending. researchgate.netresearchgate.net Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) method are also standard practice and show good agreement with experimental data. nih.govepstem.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on DFT calculations for analogous structures.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -N=C=S | Asymmetric Stretch | 2100 - 2200 |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1280 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bend | 750 - 850 |

Structure-Reactivity Relationships from Computational Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors for a series of related compounds, models can be built to predict their reactivity. For isothiocyanates, reactivity is often associated with their electrophilicity. researchgate.netnih.gov

In the case of this compound, computational studies could explore how modifications to the structure affect its reactivity. For example, adding electron-withdrawing or electron-donating substituents to either of the phenyl rings would alter the electronic properties of the molecule. A computational study could systematically vary these substituents and calculate parameters such as the LUMO energy, the charge on the isothiocyanate carbon, and the HOMO-LUMO gap. The results would provide a quantitative basis for understanding how structural changes modulate the electrophilicity of the isothiocyanate group. Such studies have shown that factors like lipophilicity and the rate of reaction with nucleophiles are key predictors of the activity of isothiocyanates. researchgate.netnih.gov This approach provides a powerful framework for predicting the chemical behavior of novel derivatives based on their computed molecular properties.

Future Directions and Emerging Research Avenues for 1 Benzyloxy 2 Isothiocyanatobenzene

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of isothiocyanates, while well-established, often involves reactive intermediates and requires careful control of reaction conditions. worktribe.com Flow chemistry offers a powerful solution to these challenges by providing enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. researchgate.net

The integration of 1-(Benzyloxy)-2-isothiocyanatobenzene synthesis into flow chemistry platforms represents a significant future direction. Continuous-flow reactors can facilitate the rapid and efficient production of this compound, potentially from its corresponding amine, 2-(benzyloxy)aniline. worktribe.comthieme-connect.com This approach is particularly advantageous for handling the often sensitive isothiocyanate products, which can be generated and used in-situ in a subsequent reaction step without isolation. researchgate.netresearchgate.net A key advantage of flow synthesis is the ability to safely handle hazardous reagents and intermediates by containing them within the reactor system. researchgate.net

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further revolutionize the production and derivatization of this compound. Such platforms would enable high-throughput screening of reaction conditions to optimize its synthesis and allow for the rapid generation of a library of derivatives for biological or materials science applications. The development of an automated platform for the synthesis of isothiocyanate-substituted aryllithiums in flow has been reported, demonstrating the feasibility of such integrated systems for complex, multi-step syntheses. thieme-connect.comresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage |

| Precise control of reaction parameters | Higher yields and purity |

| Enhanced heat and mass transfer | Faster reaction times |

| Safe handling of hazardous reagents | Improved laboratory safety |

| In-situ generation and use of intermediates | Reduced workup and purification steps |

| Scalability | Facile transition from laboratory to production scale |

Development of Novel Catalytic Transformations

Traditional methods for isothiocyanate synthesis often rely on stoichiometric and sometimes toxic reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgnih.gov A significant area of emerging research is the development of novel catalytic transformations for the synthesis of isothiocyanates, including this compound.

Recent advances have focused on the use of transition metal catalysts, such as those based on molybdenum and rhodium, which have shown excellent yields in the synthesis of isothiocyanates from isocyanides. mdpi.comtandfonline.com The development of catalysts specifically tailored for the synthesis of functionalized aryl isothiocyanates like this compound could offer milder reaction conditions and greater functional group tolerance. For instance, selenium and tellurium have been shown to efficiently catalyze the formation of isothiocyanates at room temperature. nih.govtandfonline.com

Organocatalysis also presents a promising avenue. The use of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to catalyze the sulfurization of isocyanides with elemental sulfur to produce isothiocyanates. rsc.orgnih.gov Exploring the application of these and other organocatalysts to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, there is a strong impetus to move away from hazardous reagents and solvents.

One promising sustainable approach is the use of elemental sulfur as the sulfur source, which is an abundant and low-cost raw material. mdpi.com Methods are being developed that utilize elemental sulfur in combination with catalysts to convert amines or isocyanides to isothiocyanates. rsc.orgnih.gov Another green strategy involves the use of water as a solvent. rsc.org Researchers have developed procedures to synthesize isothiocyanates from amines and carbon disulfide in water, using sodium persulfate for desulfurization. rsc.org

Microwave-assisted synthesis is another environmentally benign technique that can accelerate the synthesis of isothiocyanates, often in the absence of a solvent or in aqueous media. tandfonline.comnih.gov The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption. tandfonline.com The use of calcium oxide (CaO) as both a base and a desulfurating agent in the synthesis of isothiocyanates from amines and carbon disulfide is another cost-effective and green method that has been recently reported. benthamdirect.com

Table 2: Comparison of Sustainable Synthetic Methods for Isothiocyanates

| Method | Reagents | Solvent | Advantages |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, Amine catalyst (e.g., DBU) | Green solvents (e.g., Cyrene™) | Avoids toxic thiophosgene, high atom economy. rsc.orgnih.gov |

| Aqueous Synthesis | Amine, Carbon Disulfide, Sodium Persulfate | Water | Environmentally benign solvent, good yields. rsc.org |

| Microwave-Assisted Synthesis | Isocyanate, Lawesson's Reagent | Solvent-free or Water | Rapid reaction times, reduced energy consumption. tandfonline.comnih.gov |

| CaO-Mediated Synthesis | Amine, Carbon Disulfide, CaO | - | Cost-effective, simplified reaction system. benthamdirect.com |

Applications in Next-Generation Materials Science Research

The isothiocyanate group is a versatile handle for the functionalization of materials due to its reactivity towards nucleophiles. This compound could serve as a valuable building block for the creation of next-generation materials with tailored properties.

One area of interest is the development of functionalized nanoparticles. Isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles (MSNs) have been synthesized and shown to be stable and reactive platforms for further modification. nih.govresearchgate.net this compound could be used to modify the surface of MSNs, introducing the benzyloxy group which could influence the hydrophobicity and drug-loading capacity of the nanoparticles. nih.govresearchgate.net

In polymer chemistry, isothiocyanates are used as monomers or functionalizing agents. The incorporation of this compound into polymer chains could impart specific properties, such as altered solubility, thermal stability, or the ability to interact with biological systems. The reactivity of the isothiocyanate group allows for post-polymerization modification, enabling the creation of complex and functional polymer architectures.

Design of Advanced Molecular Probes and Tools in Chemical Biology Research

Isothiocyanates are well-known for their ability to react with nucleophilic residues on proteins, particularly cysteine and lysine. rsc.org This reactivity has been exploited for the development of molecular probes and labeling agents. rsc.orgnih.gov this compound holds potential for the design of advanced tools for chemical biology research.

The benzyloxy group can be modified to include reporter groups such as fluorophores or affinity tags. For example, replacing the benzyl (B1604629) group with a fluorescent moiety would transform this compound into a fluorescent labeling agent for proteins. The isothiocyanate group would allow for covalent attachment to the target protein, enabling its visualization and tracking in biological systems. The use of fluorescein (B123965) isothiocyanate (FITC) for labeling antibodies is a classic example of this application. rsc.orgnih.govbohrium.com

Furthermore, the isothiocyanate group can act as a "warhead" for the development of covalent inhibitors of enzymes. rsc.org By designing molecules where the 1-(benzyloxy)phenyl scaffold is tailored to bind to the active site of a specific enzyme, the isothiocyanate group can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This approach is of significant interest in drug discovery. The development of thiohydantoin-focused DNA-encoded libraries using isothiocyanates highlights the utility of this functional group in generating diverse molecular scaffolds for screening against biological targets. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzyloxy)-2-isothiocyanatobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-electrophile coupling (XEC) of 1-(benzyloxy)-2-iodobenzene with isothiocyanate precursors. Key factors include:

- Catalyst system: Pd(OAc)₂ with ligands like Xantphos.

- Solvent: DMF or THF at 80–100°C.

- Reducing agents (e.g., Mn⁰) to facilitate oxidative addition .

- Yields vary with substituent electronic effects; electron-deficient aryl iodides show higher reactivity. Optimization tables indicate a 72–89% yield range under optimal conditions .

Q. How does the isothiocyanate group influence the compound’s reactivity in C–H functionalization reactions?

- Methodological Answer : The isothiocyanate (-NCS) group acts as both an electrophile and a directing group. In Pd-catalyzed reactions, it facilitates C–H alkylation via a radical-mediated pathway. For example:

- Reaction with alkyl halides under XEC conditions generates alkylated products at the ortho position relative to the -NCS group.

- Mechanistic studies (EPR, radical traps) confirm the involvement of alkyl radicals .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.8 ppm (benzyloxy -CH₂-), and δ 125–130 ppm (isothiocyanate carbon) confirm structure .

- FT-IR : Strong absorption at ~2050 cm⁻¹ (N=C=S stretching) .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₄H₁₁NOS requires 241.0562) .

Q. What are the stability and storage guidelines for this compound?

- Methodological Answer :

- Stability : Susceptible to hydrolysis in humid conditions; store under inert gas (N₂/Ar) at –20°C.

- Handling : Use closed systems with local exhaust ventilation to minimize exposure to moisture and air .

Advanced Research Questions

Q. How can mechanistic contradictions in cross-electrophile coupling pathways be resolved?

- Methodological Answer : Discrepancies between radical-chain and two-electron pathways are addressed via:

- Radical-clock experiments : Use of cyclopropane-containing substrates to detect radical intermediates.

- Kinetic isotope effects (KIE) : KIE >1.0 supports radical-mediated C–H cleavage .

- DFT calculations : Compare transition-state energies for oxidative addition vs. radical recombination .

Q. How do alternative precursors improve scalability for this compound synthesis?

- Methodological Answer : A scalable route starts with isovanillin:

- Step 1 : Phenol protection with benzyl bromide (99% yield).

- Step 2 : Bromination using N-bromosuccinimide (NBS) to install the bromide.

- Step 3 : Isothiocyanate introduction via thiourea formation and subsequent desulfurization .

Q. What strategies optimize regioselectivity in dialkylation reactions involving this compound?

- Methodological Answer :

- Substrate design : Electron-donating groups (e.g., -OCH₃) at para positions enhance ortho-selectivity.

- Ligand effects : Bulky ligands (e.g., DavePhos) suppress undesired β-hydride elimination.

- Temperature control : Lower temperatures (50°C) favor monoalkylation, while higher temperatures (100°C) promote dialkylation .

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings.

- Chemical shift databases : Compare with reported shifts for 1-(benzyloxy)-2-iodobenzene derivatives .

- Derivatization : Convert -NCS to thiourea (e.g., with amines) to simplify spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.